Methylcis-5-octenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylcis-5-octenoate is an organic compound with the molecular formula C9H16O2. It is a methyl ester derivative of octenoic acid and is known for its fruity aroma, making it a valuable component in the flavor and fragrance industry .
Vorbereitungsmethoden
Methylcis-5-octenoate can be synthesized through various methods. One common synthetic route involves the esterification of (E)-5-octenoic acid with methanol in the presence of an acid catalyst . Another method includes the reaction of (E)-5-octenoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methanol to yield this compound . Industrial production methods typically involve similar esterification processes but on a larger scale, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Methylcis-5-octenoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methylcis-5-octenoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Its fruity aroma makes it useful in studies related to olfactory receptors and sensory perception.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug delivery systems.
Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to various products.
Wirkmechanismus
The mechanism of action of methylcis-5-octenoate primarily involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. At the molecular level, it binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell .
Vergleich Mit ähnlichen Verbindungen
Methylcis-5-octenoate can be compared with other similar compounds such as:
Methyl trans-5-octenoate: Similar in structure but with a different geometric configuration.
Ethyl cis-5-octenoate: Similar ester but with an ethyl group instead of a methyl group.
Methyl cis-4-octenoate: Similar ester but with the double bond at a different position.
What sets this compound apart is its unique combination of structure and aroma, making it particularly valuable in the flavor and fragrance industry .
Eigenschaften
Molekularformel |
C9H16O2 |
---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
methyl oct-5-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h4-5H,3,6-8H2,1-2H3 |
InChI-Schlüssel |
TUHAYWWWVLJJJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.